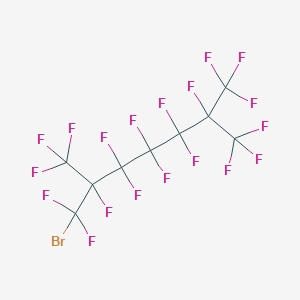

1-Bromoperfluoro(2,6-dimethylheptane)

Übersicht

Beschreibung

1-Bromoperfluoro(2,6-dimethylheptane) is a perfluoroalkane. It has a molecular formula of C9BrF19 and a molecular weight of 548.97 g/mol .

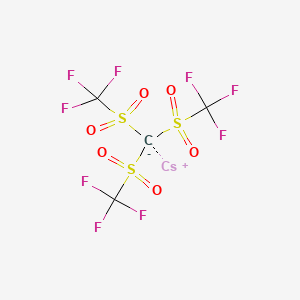

Molecular Structure Analysis

The molecular structure of 1-Bromoperfluoro(2,6-dimethylheptane) consists of a carbon backbone with fluorine and bromine atoms attached. The exact structure is not provided in the sources I have access to .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

1-Bromoperfluoro(2,6-dimethylheptane) is a compound that can participate in various chemical reactions due to its bromine and perfluorinated alkyl chain. It can be used as a precursor for the preparation of reactive perfluoroalkylated compounds. For example, reactive 1,6-disubstituted perfluorohexanes can be prepared by reacting bis(dimethylhydrosilyl)-perfluorohexanes with alkyllithium and Grignard reagents, showcasing the versatility of bromoperfluoro compounds in synthesis (Smith & Gilman, 1975).

Heat Capacity Studies

Research into the heat capacities of bromoperfluorinated compounds, such as 1-bromoperfluorooctane, can provide insights into their physical properties and potential applications. The heat capacities of crystalline and liquid 1-bromoperfluorooctane have been measured, revealing the substance's ability to exist in metastable and stable solid forms. This kind of research is crucial for understanding the thermodynamic properties and potential applications of bromoperfluoro compounds in areas such as materials science and engineering (Varushchenko, Druzhinina, & Sorkin, 1997).

Polymer Chemistry

Bromoperfluorinated compounds can also be used in polymer chemistry, such as in the radical copolymerization of vinylidene fluoride with brominated perfluoroalkenes. This process can produce copolymers with specific properties, such as enhanced thermal stability, which are valuable in various industrial applications. The incorporation of brominated monomers like 8-bromo-1H,1H,2H-perfluorooct-1-ene into copolymers with vinylidene fluoride has been explored, showing the potential of bromoperfluoro compounds in creating materials with tailored properties (Sauguet, Améduri, & Boutevin, 2007).

Safety and Hazards

1-Bromoperfluoro(2,6-dimethylheptane) is an irritant. It is irritating to eyes, respiratory system, and skin . In case of contact, it is recommended to wash out mouth with water if swallowed, remove to fresh air if inhaled, wash skin with soap and copious amounts of water if contacted, and flush eyes with copious amounts of water for at least 15 minutes .

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,3,3,4,4,5,5,6,7,7,7-tridecafluoro-2,6-bis(trifluoromethyl)heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9BrF19/c10-6(19,20)1(11,7(21,22)23)3(13,14)5(17,18)4(15,16)2(12,8(24,25)26)9(27,28)29 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAGCYUINJEWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(C(F)(F)Br)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9BrF19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromoperfluoro(2,6-dimethylheptane) | |

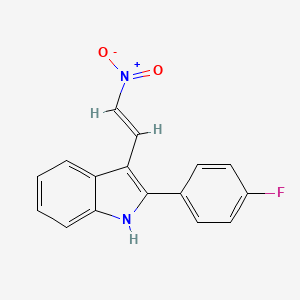

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

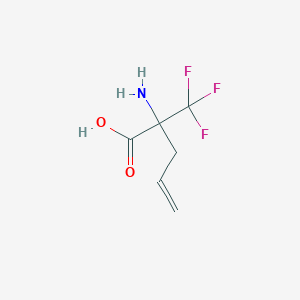

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

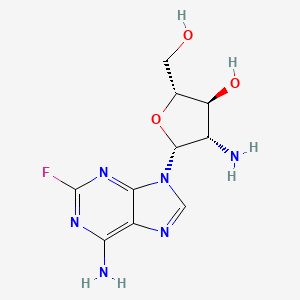

![[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol](/img/structure/B3039498.png)